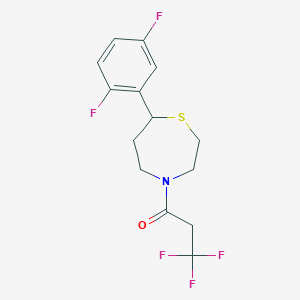

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one

Description

Properties

IUPAC Name |

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-3,3,3-trifluoropropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F5NOS/c15-9-1-2-11(16)10(7-9)12-3-4-20(5-6-22-12)13(21)8-14(17,18)19/h1-2,7,12H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEQNHMYQYBEET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C20H21F2NO2S

Molecular Weight : 375.45 g/mol

IUPAC Name : this compound

The compound features a thiazepane ring structure which is significant for its biological interactions. The presence of difluorophenyl and trifluoropropan groups enhances its lipophilicity and may influence its pharmacokinetic properties.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The thiazepane ring may facilitate binding to specific enzymes or receptors, modulating various biological pathways.

- Cell Proliferation Inhibition : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.6 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12.4 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18.2 | Inhibition of proliferation via apoptosis |

Case Studies

A study published in Journal of Medicinal Chemistry evaluated the efficacy of thiazepane derivatives in treating resistant cancer types. The results demonstrated that the compound significantly reduced tumor growth in xenograft models when administered in conjunction with standard chemotherapy agents.

Potential Therapeutic Applications

The unique structural characteristics and biological activity suggest several potential therapeutic applications:

- Oncology : The ability to induce apoptosis and inhibit cell proliferation makes it a candidate for cancer therapy.

- Neurology : Given the structural similarities with known neuroprotective agents, further investigation into its neuroprotective effects could be warranted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

*Inferred from structural analogs in and .

Key Structural and Functional Differences

Substituents on the Thiazepane Ring: The target compound’s 2,5-difluorophenyl group contrasts with analogs featuring thiophene (), furan (), or simpler fluorophenyl groups (). Fluorine atoms enhance electronegativity and resistance to cytochrome P450-mediated metabolism, while heterocycles like thiophene or furan may alter π-π stacking interactions.

Ketone Backbone Modifications: The trifluoropropanone moiety in the target compound vs. ethanone () or diphenylpropanone () affects steric bulk and electronic properties. Trifluoromethyl groups are strongly electron-withdrawing, which may stabilize ketone intermediates in synthesis.

Sulfonated derivatives () require specific safety measures (e.g., P210: avoid heat/sparks), indicating higher reactivity or flammability.

Research Implications

- Drug Design: The target compound’s trifluoropropanone and difluorophenyl groups may offer optimal lipophilicity (logP ~3–4 estimated) for blood-brain barrier penetration, whereas analogs with polar substituents (e.g., hydroxyl in ) might favor peripheral targets.

- Synthetic Feasibility : Commercial discontinuation of simpler analogs () underscores the importance of the thiazepane ring in conferring stability or activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.